![molecular formula C9H8N2O2 B1460401 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018295-73-2](/img/structure/B1460401.png)

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Overview

Description

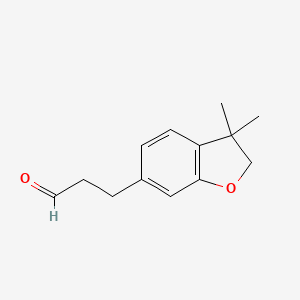

“3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the CAS Number: 1260777-34-1. It has a molecular weight of 176.17 . This compound is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The InChI Code for “3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is 1S/C9H8N2O2/c1-6-10-4-8-3-2-7 (9 (12)13)5-11 (6)8/h2-5H,1H3, (H,12,13) and the InChI Key is KJQILHKNEOBPPU-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

“3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 176.17 .

Scientific Research Applications

Imidazo[1,5-a]pyridine derivatives, including “3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas :

- Pharmaceutical Field : Imidazo[1,5-a]pyridine derivatives have shown promise as anti-cancer drugs . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific type of cancer being targeted and the stage of research.

- Sensors : These compounds can be used in the development of sensors . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific type of sensor being developed.

- Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific imaging application.

-

Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . In an acute TB mouse model, a 90%, 99%, and 99.9% reduction of bacterial load was observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a specific compound, respectively, after 4 weeks of treatment .

-

Anti-inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-inflammatory properties . The presence of a carboxylic acid moiety, a characteristic feature of traditional NSAIDs, is essential in complexes formation .

-

Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . In an acute TB mouse model, a 90%, 99%, and 99.9% reduction of bacterial load was observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a specific compound, respectively, after 4 weeks of treatment .

-

Anti-inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have been evaluated for their anti-inflammatory properties . The presence of a carboxylic acid moiety, a characteristic feature of traditional NSAIDs, is essential in complexes formation .

Safety And Hazards

The safety data sheet for a similar compound, “3-methylimidazo[1,2-a]pyridine-6-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . This suggests that there is ongoing research in this field and potential for future developments.

properties

IUPAC Name |

3-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESQBBQFFFSRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

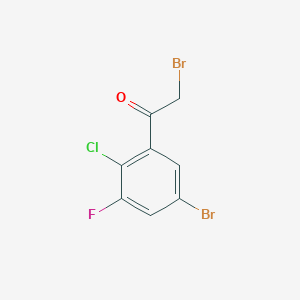

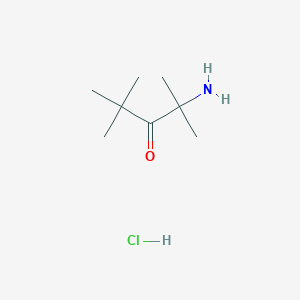

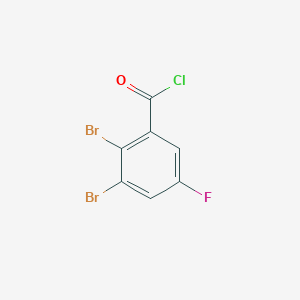

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)

![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)

![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)

![2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid](/img/structure/B1460333.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)

![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)